molecular formula C25H25N3O3S2 B2944978 2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-phenylethyl)acetamide CAS No. 617698-35-8

2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-phenylethyl)acetamide

Cat. No.: B2944978
CAS No.: 617698-35-8
M. Wt: 479.61
InChI Key: QAACTEGSJDIGBV-DQRAZIAOSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a 1,3-thiazolidin-5-ylidene core fused with a 2,3-dihydro-1H-indole scaffold. The Z-configuration at the 3-position of the thiazolidinone ring is critical for its stereochemical stability and biological interactions. Key structural attributes include:

  • Indole-acetamide backbone: The 2-oxoindole moiety is linked via an acetamide bridge to a 2-phenylethyl group, which may influence pharmacokinetic properties such as blood-brain barrier permeability .
  • Molecular weight: ~515.6 g/mol (estimated), with a predicted collision cross-section (CCS) of ~230.9 Ų for the [M+H]+ adduct, suggesting moderate molecular rigidity .

Properties

IUPAC Name

2-[(3Z)-3-[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-16(2)14-28-24(31)22(33-25(28)32)21-18-10-6-7-11-19(18)27(23(21)30)15-20(29)26-13-12-17-8-4-3-5-9-17/h3-11,16H,12-15H2,1-2H3,(H,26,29)/b22-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAACTEGSJDIGBV-DQRAZIAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617698-35-8
Record name 2-[(3Z)-3-(3-ISOBUTYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]-N-(2-PHENYLETHYL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-phenylethyl)acetamide is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Molecular Structure and Properties

The molecular formula of the compound is C25H26N4O2S2C_{25}H_{26}N_{4}O_{2}S_{2} with a molecular weight of approximately 478.6 g/mol. The structure features a thiazolidinone moiety and an indole derivative, which are known for their diverse biological activities.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to the modulation of biochemical pathways associated with inflammation, cancer progression, and microbial resistance.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. The compound's structural components may inhibit tumor cell proliferation and induce apoptosis through various mechanisms:

  • Cell Cycle Regulation : The compound may affect cell cycle checkpoints, promoting apoptosis in cancer cells.
  • Angiogenesis Inhibition : By targeting angiogenic factors such as VEGF, it may reduce tumor blood supply.

A study highlighted that thiazolidinone derivatives could effectively decrease the production of VEGF in human cells, supporting their potential as anticancer agents .

Antimicrobial Activity

Thiazolidinones are also recognized for their antimicrobial properties. The compound has shown promising results against various pathogens:

  • Fungicidal Effects : In vitro studies demonstrated that thiazolidinone derivatives could inhibit fungal growth, particularly against Candida species.
  • Bactericidal Properties : Preliminary assays suggest effectiveness against Gram-positive and Gram-negative bacteria.

The antifungal mechanism is believed to involve disruption of cell wall integrity and interference with glucose transport in yeast cells .

Anti-inflammatory Effects

Compounds similar to this thiazolidinone have been documented to possess anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : The compound may reduce levels of cytokines such as TNF-alpha and IL-6.
  • Modulation of Immune Response : By influencing immune cell activity, it could alleviate symptoms associated with inflammatory diseases.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Knoevenagel Condensation : This step forms the core thiazolidine structure.
  • Cyclization Reactions : Indole derivatives are synthesized through cyclization methods involving appropriate precursors.
  • Purification Techniques : Final products are purified using chromatography or recrystallization methods to ensure high yield and purity.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Antifungal Activity : A systematic evaluation of thiazolidine derivatives showed that some compounds exhibited high antifungal activity against Candida spp., demonstrating both fungistatic and fungicidal effects .
    Compound NameActivity TypeTarget PathogenReference
    MycosidineAntifungalCandida spp.
    EpalrestatAnticancerVarious tumors
  • Anticancer Research : Investigations into TZD derivatives revealed their potential in reducing tumor growth in various animal models by affecting key signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of thiazolidinone-indole hybrids. Below is a comparative analysis:

Compound Name R₁ (Thiazolidinone) R₂ (Acetamide) Molecular Weight (g/mol) Key Features
Target Compound 3-Isobutyl 2-Phenylethyl ~515.6 Enhanced lipophilicity; predicted urease inhibition .
2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2-methylphenyl)acetamide 3-Allyl 2-Methylphenyl 449.54 Lower steric bulk; reduced CCS (212.4 Ų for [M+H]+) .
2-[(3Z)-3-(3-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2-phenylethyl)acetamide 3-(4-Fluorobenzyl) 2-Phenylethyl ~543.6 Fluorine atom improves metabolic stability; higher CCS (230.9 Ų) .
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide 5-Benzylidene 2-Methylphenyl 407.48 Planar benzylidene group enhances π-π stacking; moderate antibacterial activity .

Predicted Physicochemical Properties

Property Target Compound 3-Allyl Analogue 4-Fluorobenzyl Analogue
LogP 3.8 3.2 4.1
Topological Polar Surface Area (Ų) 115.3 105.7 118.9
Hydrogen Bond Donors 2 2 2

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